Cas no 1311769-40-0 (N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide)

N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a specialized organic compound featuring a dihydroisoxazole core substituted with a phenyl group and a carboxamide moiety linked to a cyanobutyl chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both cyano and amide functional groups enhances its versatility in further chemical modifications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable reagent for researchers exploring novel heterocyclic compounds. The compound’s stability and purity are critical for reproducible results in advanced organic synthesis.
N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide structure
1311769-40-0 structure
Product name:N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
CAS No:1311769-40-0
MF:C15H17N3O2
MW:271.314383268356
CID:5802476
PubChem ID:53575516

N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
    • 1311769-40-0
    • AKOS032988090
    • EN300-26687769
    • Z1023403244
    • Inchi: 1S/C15H17N3O2/c1-2-6-12(10-16)17-15(19)13-9-14(20-18-13)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9H2,1H3,(H,17,19)
    • InChI Key: JNHCSPSLXMKSPD-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)CC(C(NC(C#N)CCC)=O)=N1

Computed Properties

  • Exact Mass: 271.132076794g/mol
  • Monoisotopic Mass: 271.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.5Ų

N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687769-0.05g
N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
1311769-40-0 90%
0.05g
$212.0 2023-09-11

N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Related Literature

Additional information on N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Comprehensive Overview of N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS No. 1311769-40-0)

The compound N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS No. 1311769-40-0) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyanobutyl group and a dihydrooxazole ring, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel therapeutics, given its ability to interact with biological targets.

One of the key reasons for the growing interest in N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is its relevance to current trends in drug discovery. With the rise of precision medicine and targeted therapies, compounds like this are being explored for their ability to modulate specific pathways. The phenyl and oxazole moieties in its structure are known to contribute to its binding affinity, making it a valuable subject for structure-activity relationship (SAR) studies.

In addition to its pharmaceutical potential, CAS No. 1311769-40-0 is also being studied for its applications in material science. The cyanobutyl group, for instance, could play a role in the development of advanced polymers or coatings. This dual applicability aligns with the increasing demand for multifunctional compounds that can bridge the gap between different scientific disciplines.

Another area of interest is the compound's synthetic accessibility. Researchers are exploring efficient routes to produce N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide with high yield and purity. This is particularly important given the emphasis on green chemistry and sustainable practices in modern laboratories. Optimizing its synthesis could reduce waste and energy consumption, addressing broader environmental concerns.

The compound's physicochemical properties, such as solubility and stability, are also under scrutiny. These factors are critical for its potential use in formulation development, especially in oral or injectable drug products. Understanding these properties can help researchers overcome challenges related to bioavailability and drug delivery, which are common hurdles in pharmaceutical development.

From a commercial perspective, N-(1-cyanobutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is part of a broader market trend toward specialty chemicals. Companies are investing in high-value compounds that cater to niche applications, and this molecule fits the bill. Its potential uses in biotechnology and diagnostics further enhance its market appeal, making it a subject of interest for investors and industry stakeholders.

In summary, CAS No. 1311769-40-0 represents a fascinating intersection of chemistry, biology, and materials science. Its versatile structure and potential applications make it a compound worth watching in the coming years. As research progresses, we can expect to see more insights into its mechanisms and uses, solidifying its place in the scientific community.

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